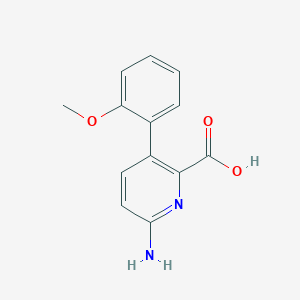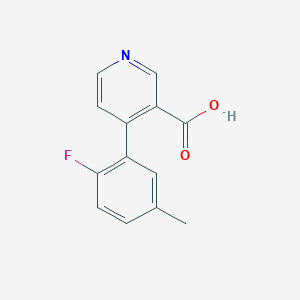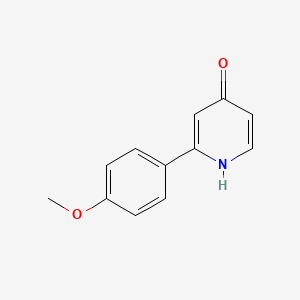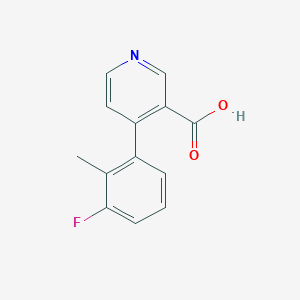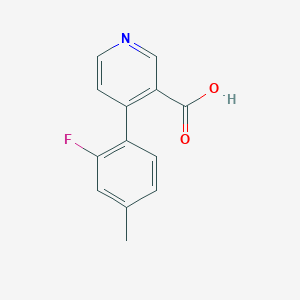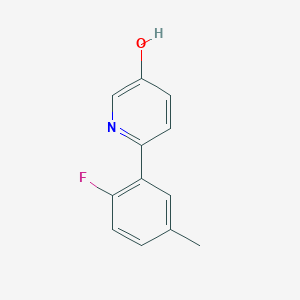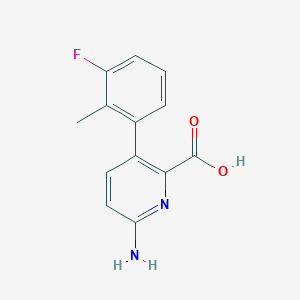
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid (6-APA) is a synthetic compound that can be used in a variety of scientific and medical applications. It is a white powder with a melting point of 136-138°C and a molecular weight of 250.27 g/mol. 6-APA has a variety of properties that make it useful in a range of applications, including its ability to act as a chelating agent, its use as an intermediate in the synthesis of pharmaceuticals, and its use as a reagent for the detection of certain compounds.
科学的研究の応用
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. It has been used as a reagent in the detection of various compounds, including amino acids, peptides, and proteins. In addition, 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% has been used in the synthesis of various pharmaceuticals, such as the antibiotic cefotaxime. It has also been used in the synthesis of other compounds, including the antifungal agent fluconazole.
作用機序
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% acts as a chelating agent, binding to metals such as iron and copper. This binding allows the compound to be used as a reagent in the detection of various compounds, as it is able to bind to the metals and form complexes that can be detected. In addition, 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% can act as an intermediate in the synthesis of pharmaceuticals, as it can bind to the metal and form a complex that can be used in the synthesis of the desired compound.
Biochemical and Physiological Effects
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, including Escherichia coli and Staphylococcus aureus. In addition, 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% has been shown to have antioxidant and antifungal properties, and it has been shown to reduce inflammation in animal models.
実験室実験の利点と制限
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is widely available. In addition, it is stable and can be stored for long periods of time. However, 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% is toxic and should be handled with caution. It can also be difficult to dissolve in water, so it should be handled carefully.
将来の方向性
There are several potential future directions for the use of 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95%. It could be used in the development of more effective antibiotics, as it has been shown to inhibit the growth of certain bacteria. In addition, 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% could be used to develop new compounds with antioxidant and antifungal properties. It could also be used to develop new compounds with anti-inflammatory properties. Finally, 6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% could be used to develop new compounds for the detection of various compounds, including amino acids, peptides, and proteins.
合成法
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid, 95% can be synthesized in a variety of ways, including a two-step reaction involving the reaction of 3-fluoro-2-methylphenol with acetic anhydride followed by an acid-catalyzed reaction with pyrrolidine. Other methods of synthesis include the reaction of 3-fluoro-2-methylphenol with ethyl chloroformate and the reaction of 3-fluoro-2-methylphenol with N,N-dimethylformamide.
特性
IUPAC Name |
6-amino-3-(3-fluoro-2-methylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-8(3-2-4-10(7)14)9-5-6-11(15)16-12(9)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSHDDFMKFEAAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)C2=C(N=C(C=C2)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-fluoro-2-methylphenyl)picolinic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

